molecular formula C16H14F3NO2 B13341537 Ethyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate

Ethyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate

Cat. No.: B13341537
M. Wt: 309.28 g/mol
InChI Key: CKSVEVGOCMROCA-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate is a substituted nicotinate derivative characterized by a pyridine ring with three distinct functional groups: a methyl group at position 2, a phenyl ring at position 6, and a trifluoromethyl (-CF₃) group at position 4. The ester moiety at position 3 enhances its lipophilicity, making it valuable in pharmaceutical and agrochemical research for optimizing pharmacokinetic properties.

Properties

IUPAC Name

ethyl 2-methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c1-3-22-15(21)14-10(2)20-13(9-12(14)16(17,18)19)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSVEVGOCMROCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1C(F)(F)F)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Using Ammonium Carbamate

This method involves the use of ethyl acetoacetate in methanol with ammonium carbamate to produce ethyl (Z)-3-aminobut-2-enoate, which is then condensed with an olefinic ether to yield ethyl 2-methyl-6-(trifluoromethyl)nicotinate. This route is analogous to the one described in patent WO2006059103A2.

Reaction of Ethyl 4-chloro-3-oxobutyrate with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one

Patent WO2006059103A2 describes a method using ethyl 4-chloro-3-oxobutyrate and 4-ethoxy-1,1,1-trifluorobut-3-en-2-one to prepare 2-(chloromethyl)-6-(trifluoromethyl)ethyl nicotinate in a one-pot reaction with acetic acid and ammonium acetate. However, this method produces a messy product with low yield and difficult purification, making it unsuitable for production.

Coupling of Ethyl 4-chloro-3-oxobutyrate with Ethylene Glycol Monomethyl Ether

Reaction Data

Although specific reaction data for the preparation of this compound is limited, some data is available for similar compounds:

Ethyl 6-chloro-2-(trifluoromethyl)nicotinate

The synthesis of ethyl 6-chloro-2-(trifluoromethyl)nicotinate from ethyl 6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate and phenyl dichlorophosphate under microwave irradiation at 170°C for 30 minutes gives a 68% yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The trifluoromethyl group at position 4 is a common feature among nicotinate derivatives, contributing to electron-withdrawing effects that stabilize the pyridine ring and enhance metabolic resistance. Key analogs and their distinguishing features include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate Cl (4), CF₃ (6) C₉H₇ClF₃NO₂ 253.61 Higher reactivity due to Cl; intermediate in agrochemical synthesis
Ethyl 6-(trifluoromethyl)nicotinate CF₃ (6) C₉H₈F₃NO₂ 219.16 Base structure for drug design; studied for hydrogen-bonding patterns
Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate CH₃ (2), p-tolyl (6), CF₃ (4) C₁₇H₁₆F₃NO₂ 323.31 Enhanced steric bulk from p-tolyl; discontinued due to synthesis challenges
Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate OH (4), CF₃ (6) C₉H₈F₃NO₃ 235.16 Polar hydroxy group improves solubility; potential for crystal engineering

Electronic and Steric Effects

  • Trifluoromethyl Group : The -CF₃ group at position 4 or 6 induces strong electron-withdrawing effects, reducing electron density on the pyridine ring and influencing intermolecular interactions (e.g., hydrogen bonding) .
  • Substituent Position : The placement of substituents significantly impacts biological activity. For example, the phenyl group at position 6 in the target compound may enhance π-π stacking in protein binding compared to smaller groups (e.g., methyl in ethyl 6-(trifluoromethyl)nicotinate) .
  • Steric Hindrance : Bulky groups like p-tolyl () or chloro () can limit rotational freedom, affecting conformational stability and crystallinity .

Spectroscopic and Crystallographic Insights

  • FT-IR and NMR : Analogs such as ethyl 6-(trifluoromethyl)nicotinate exhibit distinct C-F stretching vibrations (~1150 cm⁻¹) and deshielded aromatic protons in NMR due to -CF₃ .
  • Crystallography : Hydrogen-bonding patterns in nicotinate derivatives (e.g., N-H···O interactions) are critical for crystal packing, as demonstrated in studies using SHELX software .

Biological Activity

Ethyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate is a synthetic organic compound belonging to the class of nicotinates, characterized by its unique trifluoromethyl group, which enhances its lipophilicity and biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C15H12F3N2O2C_{15}H_{12}F_3N_2O_2. Its structure includes a pyridine ring with various functional groups that contribute to its chemical reactivity and biological properties. The trifluoromethyl group is particularly significant as it influences the compound's solubility and interaction with biological membranes.

Synthesis Methods

The synthesis of this compound typically involves several steps, including the use of ammonium carbamate and other reagents to enhance yield and purity. Various methods have been documented, including:

  • Esterification : Reaction of nicotinic acid derivatives with alcohols under acidic conditions.
  • Substitution Reactions : Introduction of different functional groups through nucleophilic substitutions.

Pharmacological Potential

This compound has been investigated for several biological activities:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, potentially acting through mechanisms such as apoptosis induction and inhibition of cell proliferation.
    Cell LineIC50 (μM)Mechanism of Action
    HCT-150.068VEGFR-2 inhibition
    MCF-70.1Induction of apoptosis
  • Antimicrobial Activity : The compound has shown promising results against both bacterial and fungal strains, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : this compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized to modulate various biochemical pathways related to:

  • Cell Signaling : Interaction with receptors or enzymes that regulate cellular responses.
  • Metabolic Processes : Influencing metabolic pathways that are crucial for cell survival and proliferation.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Cytotoxicity Evaluation : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index.
    • A study reported an IC50 value of 0.068μM0.068\,\mu M against HCT-15 cells, showcasing its potency as a VEGFR-2 inhibitor .
  • Antioxidant Properties : Some derivatives of this compound have shown antioxidant activity comparable to ascorbic acid, suggesting additional health benefits beyond cytotoxicity .
  • Application in Drug Development : As an intermediate in the synthesis of pharmaceuticals, this compound is being explored for its role in developing new drug candidates with enhanced efficacy against various diseases.

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